

Tautomeric forms of 4,5-Diamino-2,6-dimercaptopyrimidine

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Compound of Interest

Compound Name: 4,5-Diamino-2,6-dimercaptopyrimidine

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An In-depth Technical Guide to the Tautomeric Forms of **4,5-Diamino-2,6-dimercaptopyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diamino-2,6-dimercaptopyrimidine (DADMCP) is a multifunctional heterocyclic compound with a complex tautomeric profile. A comprehensive theoretical study combining Fourier Transform Infrared (FTIR) spectroscopy with ab-initio Hartree-Fock/Self-Consistent Field (HF/SCF) and Density Functional Theory (DFT) calculations has elucidated the potential tautomeric forms and their relative stabilities.^{[1][2]} This technical guide summarizes these findings, presenting quantitative data on the stability of the nine possible tautomers, detailing the experimental and computational methodologies employed in their characterization, and providing a visual representation of the tautomeric equilibrium. The study concludes that while nine tautomers are possible, three are energetically favored, with the dithione form being the most stable.^{[1][2]}

Tautomeric Landscape of 4,5-Diamino-2,6-dimercaptopyrimidine

The potential for thione-thiol tautomerism in **4,5-Diamino-2,6-dimercaptopyrimidine** gives rise to nine distinct tautomeric forms.[1][3] Theoretical calculations have been instrumental in determining the geometry and relative stability of these tautomers.

Energetic Favorability and Stability

Computational studies indicate a clear energetic preference for three of the nine tautomers. The dithione form (Tautomer 2) is identified as the most stable isomer in the gas phase.[2] The order of stability for all nine tautomers, as determined by HF/SCF and DFT calculations, is presented below.

Data Presentation

Table 1: Calculated Theoretical Energies and Relative Stabilities of **4,5-Diamino-2,6-dimercaptopyrimidine** Tautomers (in vacuum).[2]

Tautomer	HF/SCF (kcal/mol)	ΔE (HF/SCF) (kcal/mol)	DFT (kcal/mol)	ΔE (DFT) (kcal/mol)	ZPE (kcal/mol)	ΔE (ZPE) (kcal/mol)
1	-732,895.2	5.8	-734,976.5	9.7	66.6	4.6
2	-732,901.0	0	-734,986.2	0	71.7	0
3	-732,896.4	4.5	-734,980.3	5.9	69.3	3.5
4	-732,875.2	25.8	-734,960.8	25.4		
5	-732,882.2	18.7	-734,967.8	18.4		
6	-732,886.5	14.5	-734,970.4	15.8		
7	-732,871.4	29.6	-734,954.7	31.5		
8	-732,864.5	36.4	-734,950.1	36.1		
9	-732,884.7	16.2	-734,969.8	16.4		

ZPE: Zero-point vibrational energy. The energy gap based on ZPE confirms that Tautomer 2 is the most predominant in the gas phase.

Experimental and Computational Protocols

The characterization of the tautomeric forms of **4,5-Diamino-2,6-dimercaptopyrimidine** was achieved through a combination of spectroscopic analysis and theoretical calculations.^[1]

Experimental Methodology: FTIR and NIR Spectroscopy

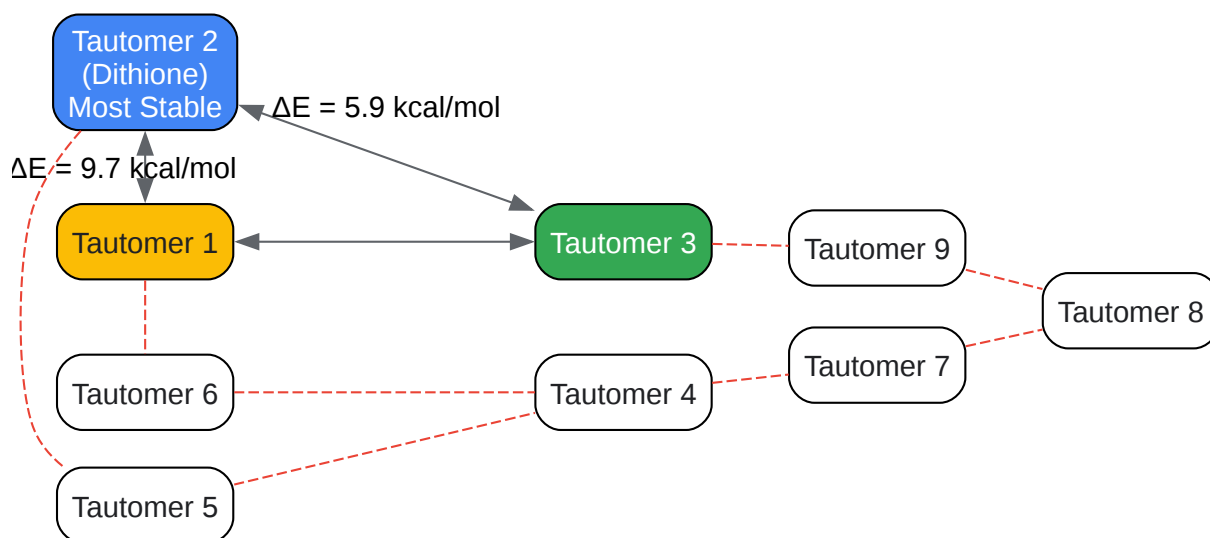
- **Sample Preparation:** The compound **4,5-Diamino-2,6-dimercaptopyrimidine** was obtained from Aldrich. Solid samples for FTIR analysis were prepared as KBr pellets.^[2]
- **FTIR Spectroscopy:** Infrared spectra were recorded over the range of 4000-400 cm^{-1} using a Shimadzu FTIR-8300 spectrophotometer. This technique was employed to identify the vibrational modes of the molecule.^[2]
- **NIR Spectroscopy:** Near-infrared spectra were recorded in the range of 29,000-4,000 cm^{-1} using a FieldSpec fiber optics instrument from Analytical Spectral Devices (ASD). The presence of an S-H overtone band in the NIR spectrum provided evidence for the predominance of specific tautomers in the solid state.^[2]

Computational Methodology: Ab-initio and DFT Calculations

- **Software:** Computational calculations for geometry optimization were performed using the GAMESS(R4) software.^[2]
- **Methodology:** Both ab-initio Hartree-Fock Self-Consistent Field (HF/SCF) and Density Functional Theory (DFT) approaches were used for the theoretical investigation.^[2]
- **Convergence Criterion:** A convergence criterion of $10^{-4} \text{ kcal } \text{\AA}^{-1} \text{ mol}^{-1}$ was utilized in a conjugate gradient algorithm for all geometry optimizations.^[2]
- **Basis Set:** Molecular orbitals were expanded using the atomic 6-31G(d,p) basis set.^[2]
- **Vibrational Spectra Simulation:** The theoretical vibrational spectra of the most stable tautomers were simulated using DFT calculations to aid in the assignment of the experimental FTIR bands.^{[1][2]}

Visualization of Tautomeric Equilibria

The following diagram illustrates the relationship between the nine possible tautomers of **4,5-Diamino-2,6-dimercaptopyrimidine** and highlights the three most energetically favorable forms.



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Caption: Tautomeric forms of **4,5-Diamino-2,6-dimercaptopyrimidine** and their relative stabilities.

Conclusion

The tautomeric landscape of **4,5-Diamino-2,6-dimercaptopyrimidine** is complex, with nine potential isomers. However, theoretical and spectroscopic evidence strongly suggests that a limited number of these tautomers are energetically favorable.[1][2] The dithione form (Tautomer 2) is the most stable in the gas phase.[2] Experimental evidence from FTIR and NIR spectroscopy indicates that in the solid state, a mixture of tautomers is likely present, with Tautomers 2 and 3 being the predominant species.[2] This detailed understanding of the tautomeric preferences of **4,5-Diamino-2,6-dimercaptopyrimidine** is crucial for researchers in

drug development, as the specific tautomeric form can significantly influence the molecule's physicochemical properties and biological activity.

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